molecular formula C17H9ClF3NO2 B3743940 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- CAS No. 143586-69-0

1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]-

Cat. No.: B3743940
CAS No.: 143586-69-0
M. Wt: 351.7 g/mol
InChI Key: FSTVLAQUGNREID-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- is a derivative of 1,4-naphthoquinone. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of the trifluoromethyl group and the chloro substituent on the naphthoquinone core imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Dissolving 2-chloro-1,4-naphthoquinone in a suitable solvent such as ethanol.
  • Adding 3-(trifluoromethyl)aniline to the solution.
  • Stirring the mixture at a specific temperature to facilitate the reaction.
  • Isolating the product through filtration and purification techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and amino groups on the naphthoquinone core can participate in nucleophilic and electrophilic substitution reactions.

    Redox Reactions: The quinone moiety can undergo reduction to form hydroquinone derivatives.

    Condensation Reactions: The compound can react with other amines or carbonyl compounds to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Condensation: Acidic or basic catalysts can be used to facilitate condensation reactions.

Major Products Formed

    Hydroquinone Derivatives: Formed through reduction reactions.

    Schiff Bases: Formed through condensation with amines.

    Substituted Naphthoquinones: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- involves its interaction with biological molecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound can inhibit specific enzymes or proteins, disrupting cellular processes and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-amino-1,4-naphthoquinone: Similar structure but lacks the trifluoromethyl group.

    2-Chloro-3-(4-trifluoromethylphenyl)amino-1,4-naphthoquinone: Similar structure with a different position of the trifluoromethyl group.

Uniqueness

1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]- is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-chloro-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3NO2/c18-13-14(16(24)12-7-2-1-6-11(12)15(13)23)22-10-5-3-4-9(8-10)17(19,20)21/h1-8,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTVLAQUGNREID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362488
Record name 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143586-69-0
Record name 1,4-Naphthalenedione, 2-chloro-3-[[3-(trifluoromethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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